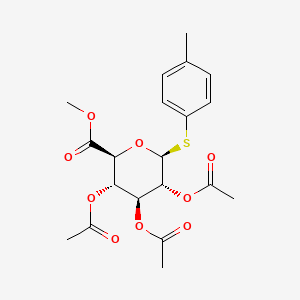
(2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C20H24O9S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a tetrahydropyran derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H26O7S, with a molecular weight of 382.46 g/mol. The structure features a tetrahydropyran ring substituted with methoxycarbonyl and p-tolylthio groups, which may influence its biological interactions.
Antioxidant Activity
Research indicates that compounds similar to tetrahydropyrans exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the methoxycarbonyl group in this compound may enhance its electron-donating ability, contributing to its antioxidant capacity.
Antimicrobial Properties
Studies have shown that derivatives of tetrahydropyrans possess antimicrobial activity against various bacterial strains. The p-tolylthio group is hypothesized to play a role in disrupting microbial cell membranes or inhibiting essential microbial enzymes.
Neuroprotective Effects
Tetrahydropyran derivatives have been investigated for their neuroprotective effects. In particular, compounds with similar structures have demonstrated promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve modulation of neurotransmitter levels or reduction of neuroinflammation.
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of several tetrahydropyran derivatives using DPPH and ABTS assays. The results indicated that compounds with methoxycarbonyl substitutions exhibited higher radical scavenging activities compared to their non-substituted counterparts.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| (2S,3S,4S,5R,6S)-2-(methoxycarbonyl)... | 15.4 | 12.3 |
| Control (ascorbic acid) | 8.7 | 9.1 |
Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for both types of bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 16 |
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxycarbonyl group may facilitate hydrogen atom transfer.
- Membrane Disruption : The hydrophobic p-tolylthio group could integrate into microbial membranes.
- Neurotransmitter Modulation : Potential interaction with neurotransmitter receptors may enhance synaptic transmission.
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-10-6-8-14(9-7-10)30-20-18(28-13(4)23)16(27-12(3)22)15(26-11(2)21)17(29-20)19(24)25-5/h6-9,15-18,20H,1-5H3/t15-,16-,17-,18+,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLYVAPDYNZFSU-CBNQQXHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














